![molecular formula C19H16N6O B4532694 N-[2-(1H-imidazol-1-yl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4532694.png)
N-[2-(1H-imidazol-1-yl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
Description
This chemical compound is a part of the benzamide class, characterized by the presence of imidazole and triazole moieties. It's an area of active research due to the diverse biological activities of these compounds.
Synthesis Analysis
The synthesis process involves reactions with various precursors and catalysts. For example, Balewski and Kornicka (2021) described the synthesis of a related guanidine derivative using mercury(II) chloride and triethylamine in anhydrous dimethylformamide, which might be similar to the synthesis routes for the compound (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like NMR, infrared spectroscopy, and elemental analysis. Afshar et al. (1987) reported on the structure of a similar compound, focusing on its planar, conjugated, and aromatic characteristics (Afshar et al., 1987).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, often forming complex structures. For instance, Liu, Lei, and Hu (2012) discussed a method involving thiamine hydrochloride for synthesizing related compounds (Liu, Lei, & Hu, 2012).
Physical Properties Analysis
The physical properties like solubility, melting point, and stability are essential for understanding the compound's behavior. For example, Jadhav et al. (2008) provided insights into the physical properties of similar benzimidazole derivatives, which could be relevant (Jadhav, Shaikh, Shingare, & Gill, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds and pH stability, are key to understanding its applications. Sambaiah and Reddy (1990) discussed the chemical properties of related triazole compounds, which might provide insights into the chemical behavior of the compound (Sambaiah & Reddy, 1990).
properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(15-5-7-17(8-6-15)25-13-22-23-14-25)21-11-16-3-1-2-4-18(16)24-10-9-20-12-24/h1-10,12-14H,11H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACVMTIPVPVMCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=C3)N4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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